molecular formula C16H16INOS B4070757 N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide

N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide

Cat. No. B4070757
M. Wt: 397.3 g/mol
InChI Key: FMDVDLXUSWFKLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide, also known as IMP-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide has been found to have potential applications in a variety of scientific research fields. It has been studied as a potential inhibitor of the cysteine protease cathepsin B, which is involved in various pathological processes such as cancer and neurodegenerative diseases. This compound has also been investigated as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a role in the regulation of pain and inflammation.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide is not fully understood, but it is believed to act as a covalent inhibitor of its target enzymes. It contains a reactive thioester group that can form a covalent bond with the active site of the enzyme, irreversibly inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can effectively inhibit the activity of cathepsin B and FAAH in vitro. Inhibition of cathepsin B has been shown to reduce cell proliferation and induce apoptosis in cancer cells, while inhibition of FAAH has been shown to reduce pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide in lab experiments is its high potency and selectivity for its target enzymes. However, its irreversible inhibition mechanism can make it difficult to study the effects of partial inhibition. Additionally, the reactive thioester group can make this compound unstable in certain conditions, requiring careful handling and storage.

Future Directions

There are several potential future directions for research involving N-(4-iodophenyl)-2-[(4-methylphenyl)thio]propanamide. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases by targeting cathepsin B. Another direction is to explore its potential as a pain and inflammation treatment by targeting FAAH. Additionally, further studies could be done to optimize the synthesis and stability of this compound for use in lab experiments.

properties

IUPAC Name

N-(4-iodophenyl)-2-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INOS/c1-11-3-9-15(10-4-11)20-12(2)16(19)18-14-7-5-13(17)6-8-14/h3-10,12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDVDLXUSWFKLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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